molecular formula C7H6BrNO3 B1586144 Methyl 5-bromo-6-hydroxynicotinate CAS No. 381247-99-0

Methyl 5-bromo-6-hydroxynicotinate

Cat. No. B1586144
M. Wt: 232.03 g/mol
InChI Key: KKMVACLRBBJYIJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is stored in a dry environment at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for Methyl 5-bromo-6-hydroxynicotinate is 1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 5-bromo-6-hydroxynicotinate has a density of 1.7±0.1 g/cm³ . It has a boiling point of 338.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Enzymatic Synthesis and Applications

  • Pseudomonas fluorescens TN5 Enzyme for Chemical Synthesis : The enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, studied by Nakano et al. (1999), catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This process is used for synthesizing 2,5-dihydroxypyridine, a precursor in the production of 5-aminolevulinic acid, which has applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).

Synthesis of Derivatives and Kinetic Studies

  • Synthesis of Diastereomers of 5,6-Dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine : Bienvenu and Cadet (1996) focused on the synthesis and kinetic study of the cis diastereomers of this compound, an essential step for understanding its biochemical interactions and potential applications in molecular biology (Bienvenu & Cadet, 1996).

Antiviral Activity

  • Antiviral Applications : Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted with various groups, including methyl 5-bromo-6-hydroxynicotinate derivatives, demonstrating significant inhibitory activity against retroviruses. This highlights its potential in antiretroviral therapies (Hocková et al., 2003).

Large Scale Synthesis

  • Large Scale Preparation Techniques : Haché et al. (2002) developed a method for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, which is crucial for industrial applications and mass production of related compounds (Haché et al., 2002).

Cycloaddition Reactions

  • (4+3) Cycloaddition Reactions : Fu et al. (2017) conducted studies on N-methylation of methyl 5-hydroxynicotinate, leading to the discovery of (4+3) cycloadducts. This has implications in the synthesis of complex nitrogenous structures, potentially useful in pharmaceuticals (Fu et al., 2017).

Safety And Hazards

Methyl 5-bromo-6-hydroxynicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVACLRBBJYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377399
Record name Methyl 5-bromo-6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-hydroxynicotinate

CAS RN

381247-99-0
Record name Methyl 5-bromo-6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Wisniewski - 2019 - search.proquest.com
… methyl 5-bromo-6-hydroxynicotinate (23). To solution at 0 ºC of 5-bromo-6-hydroxy nicotinic acid (2.03 g, 9.31 mmol) in anhydrous methanol (40 mL) was added thionyl chloride (1.01 …
Number of citations: 0 search.proquest.com

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